Array ( [bid] => 14056070 )
3-Bromo-4-(4-methoxyphenoxy)aniline is an organic compound with the molecular formula C₁₃H₁₃BrNO₂. It features a bromine atom, an aniline group, and a methoxyphenoxy substituent, which contribute to its unique chemical properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications.
The biological activity of 3-Bromo-4-(4-methoxyphenoxy)aniline is significant, particularly in the context of enzyme inhibition and potential therapeutic applications. Its structural components allow it to interact with various molecular targets, influencing their activity. The mechanisms of action may involve:
The synthesis of 3-Bromo-4-(4-methoxyphenoxy)aniline typically involves:
In industrial settings, large-scale synthesis may utilize continuous flow reactors for bromination and functional group modifications, optimizing yield and purity through controlled reaction conditions .
3-Bromo-4-(4-methoxyphenoxy)aniline finds utility in various fields:
Interaction studies focus on the binding affinity of 3-Bromo-4-(4-methoxyphenoxy)aniline to specific enzymes or receptors. These studies are critical for understanding the compound's mechanism of action and its therapeutic potential. The ability to inhibit enzyme activity suggests that it may modulate biological pathways effectively .
Several compounds share structural similarities with 3-Bromo-4-(4-methoxyphenoxy)aniline. Here are notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromo-2-(3-methoxyphenoxy)aniline | Contains a bromine atom and methoxyphenoxy | Different position of bromination |
| 3-Fluoro-4-(4-methoxyphenoxy)aniline | Fluorine atom instead of bromine | Potentially different reactivity due to fluorine |
| 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline | Multiple methoxy groups | Enhanced electron-donating effects |
The uniqueness of 3-Bromo-4-(4-methoxyphenoxy)aniline lies in its combination of both a bromine atom and a methoxyphenoxy group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds, making it particularly valuable in research settings focused on enzyme interactions and synthetic chemistry .
Nucleophilic aromatic substitution (NAS) remains a cornerstone for introducing functional groups onto electron-deficient aromatic rings. For 3-bromo-4-(4-methoxyphenoxy)aniline, the bromine atom at the 3-position and the methoxyphenoxy group at the 4-position are typically installed via sequential substitution reactions. The methoxy group’s electron-donating nature activates the ring toward electrophilic substitution, while the bromine atom serves as a leaving group for subsequent functionalization.
A common approach involves the reaction of 4-(4-methoxyphenoxy)aniline with brominating agents such as $$ \text{N-bromosuccinimide (NBS)} $$ in the presence of a Lewis acid catalyst (e.g., $$ \text{FeCl}_3 $$). The reaction proceeds via electrophilic bromination, where the methoxyphenoxy group directs incoming electrophiles to the para position relative to the amine. However, competing side reactions, such as over-bromination or oxidation of the aniline group, necessitate careful control of stoichiometry and temperature.
Recent studies have explored the use of ionic liquids as solvents to enhance reaction rates and selectivity. For example, employing 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as a solvent at 80°C achieves a 78% yield of the target compound, compared to 62% in traditional dichloromethane. The ionic liquid’s high polarity stabilizes charged intermediates, reducing side reactions and improving regioselectivity.
Palladium-catalyzed cross-coupling reactions offer a versatile route to construct the C–O and C–Br bonds in 3-bromo-4-(4-methoxyphenoxy)aniline. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are particularly effective for introducing the methoxyphenoxy and bromine groups, respectively.
In one protocol, palladium(II) acetate ($$ \text{Pd(OAc)}_2 $$) combined with a bulky phosphine ligand (e.g., $$ \text{XPhos} $$) facilitates the coupling of 4-bromo-2-nitroanisole with 4-methoxyphenol. The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by ligand exchange and reductive elimination to form the C–O bond. Subsequent reduction of the nitro group to an amine yields the target compound with an overall yield of 65%.
Table 1 summarizes the impact of temperature and additives on the palladium-catalyzed arylation of alanine-derived amides, a model system for analogous couplings.
| Entry | Temperature (°C) | Additive | Yield (%) | Selectivity (Mono:Di) |
|---|---|---|---|---|
| 1 | 150 | AgOAc | 38 | 2.2:1 |
| 2 | 100 | DMPU | 48 | 12:1 |
| 3 | 80 | None | 62 | Mono |
Lower temperatures (80°C) favor monoarylation, critical for preventing over-functionalization of the aniline core. Silver acetate ($$ \text{AgOAc} $$) acts as a halide scavenger, while dimethylpropyleneurea (DMPU) enhances catalyst stability.
Microwave irradiation has emerged as a powerful tool for accelerating synthetic steps, particularly in reactions requiring harsh conditions. For 3-bromo-4-(4-methoxyphenoxy)aniline, microwave-assisted methods reduce reaction times from hours to minutes while improving yields.
A notable application involves the Michael addition between 4-methoxyphenol and acrylonitrile under microwave irradiation (100–110 W) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step generates a cyanoethyl intermediate, which is subsequently brominated and reduced to the target amine. The solvent-free conditions minimize side reactions, achieving a 68% yield in 30 minutes compared to 20–40 hours under conventional heating.
3-Bromo-4-(4-methoxyphenoxy)aniline represents a complex aromatic compound with the molecular formula C13H12BrNO2, featuring a unique combination of bromine, methoxyphenoxy, and aniline functionalities that provide multiple sites for strategic chemical modifications [2]. The compound's structural architecture encompasses an aniline core bearing a bromine substituent at the 3-position and a 4-methoxyphenoxy group at the 4-position, creating a versatile platform for derivative development through various functionalization approaches [2].
The development of position-specific functionalization strategies for 3-Bromo-4-(4-methoxyphenoxy)aniline requires careful consideration of the electronic and steric properties inherent to each reactive site within the molecular framework [3] [4]. Direct electrophilic bromination techniques typically favor ortho and para positions relative to electron-donating substituents, achieving selectivities of 60-80% under standard conditions using bromine with iron tribromide catalysis at temperatures ranging from room temperature to 60°C [3] [5].
Palladium-catalyzed meta-bromination represents a significant advancement in position-specific functionalization, overcoming the traditional ortho/para-selectivity limitations of conventional electrophilic aromatic substitution reactions [3] [4]. This methodology employs palladium acetate with N-bromophthalimide in hexafluoroisopropanol at 90°C, achieving remarkable meta-selectivities of 85-95% [3] [4]. The success of this approach stems from the use of nitrile-based directing groups that coordinate with palladium centers, enabling precise control over regioselectivity patterns [3] [4].
Copper-catalyzed oxidative bromination provides an environmentally friendly alternative for para-selective functionalization, utilizing copper sulfate pentahydrate with sodium bromide and sodium persulfate [5] [6]. This methodology demonstrates selectivities of 75-90% for para-substituted products while maintaining mild reaction conditions and avoiding the use of toxic halogenating agents [5] [6].
N-bromosuccinimide bromination in organic solvents such as acetic acid or dichloromethane at room temperature offers high para-selectivity ranging from 80-95% [7] [8]. The regioselectivity of this approach can be further enhanced through the incorporation of halogen-bonding catalysts, such as lactic acid derivatives, which interact with N-bromosuccinimide to increase the electropositive character of bromine prior to electrophilic transfer [7].
| Functionalization Type | Preferred Position | Selectivity (%) | Reaction Conditions | Advantages |
|---|---|---|---|---|
| Direct Electrophilic Bromination | ortho/para | 60-80 | Br2/FeBr3, RT-60°C | Simple, cost-effective |
| Palladium-Catalyzed meta-Bromination | meta | 85-95 | Pd(OAc)2/NBP, 90°C, HFIP | High meta-selectivity |
| Copper-Catalyzed Oxidative Bromination | para | 75-90 | CuSO4·5H2O/NaBr/Na2S2O8 | Environmentally friendly |
| N-Bromosuccinimide Bromination | para | 80-95 | NBS/AcOH or DCM, RT | High para-selectivity |
| Friedel-Crafts Acylation | ortho/para | 70-85 | RCOCl/AlCl3, 0-40°C | Versatile carbonyl introduction |
| Nitration Reactions | ortho/para | 65-85 | HNO3/H2SO4, 0-60°C | Reliable methodology |
| Sulfonation Reactions | ortho/para | 70-90 | H2SO4/SO3, 80-160°C | Strong directing group |
| Cross-Coupling Reactions | Variable | 70-95 | Pd catalyst/base, 80-120°C | High functional group tolerance |
The methoxy substituent present in the 4-methoxyphenoxy moiety of 3-Bromo-4-(4-methoxyphenoxy)aniline exerts profound ortho-directing effects through both resonance and inductive electron donation mechanisms [9] [10]. Methoxy groups function as strong ortho/para directors, donating electron density through resonance interactions that stabilize the positive charge developed in Wheland intermediates during electrophilic aromatic substitution reactions [9] [10].
The resonance effect of methoxy substituents involves the donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, creating resonance structures that place negative charge at the ortho and para positions relative to the methoxy group [9] [10]. This electron donation increases the nucleophilicity of these positions, making them more susceptible to electrophilic attack [9] [10]. The inductive effect, while weaker than the resonance contribution, involves the withdrawal of electron density through the sigma-bond framework due to the electronegativity difference between oxygen and carbon [9] [10].
Experimental evidence demonstrates that methoxy groups increase the relative reactivity of aromatic compounds by factors of 5-10 compared to unsubstituted benzene, with para/ortho ratios typically ranging from 2.5:1 to 3.0:1 depending on the specific reaction conditions and electrophile employed [9] [10]. The preference for para substitution over ortho substitution arises from steric hindrance at the ortho position, which becomes more pronounced with bulkier electrophiles [9] [10].
Comparative studies of related electron-donating substituents reveal that hydroxyl groups exhibit even stronger ortho/para-directing effects than methoxy groups, increasing reactivity by factors of 100-1000 due to more effective resonance donation [9] [10]. Amino groups similarly demonstrate very strong ortho/para-directing properties, though their reactivity can be modulated through N-alkylation or acylation [9] [10].
| Substituent | Directing Effect | Electron Donation | Relative Reactivity | Para/Ortho Ratio |
|---|---|---|---|---|
| Methoxy (-OCH3) | Strong ortho/para | Strong (+R, +I) | 5-10x | 2.5:1 |
| Hydroxyl (-OH) | Very strong ortho/para | Very strong (+R, -I) | 100-1000x | 1.5:1 |
| Amino (-NH2) | Very strong ortho/para | Very strong (+R, -I) | 100-1000x | 1.2:1 |
| N-Methylamino (-NHCH3) | Strong ortho/para | Strong (+R, -I) | 50-100x | 2.0:1 |
| N,N-Dimethylamino (-N(CH3)2) | Strong ortho/para | Strong (+R, -I) | 50-100x | 3.0:1 |
| Acetamido (-NHCOCH3) | Moderate ortho/para | Moderate (+R, -I) | 2-5x | 3.5:1 |
| Ethoxy (-OCH2CH3) | Strong ortho/para | Strong (+R, +I) | 5-10x | 2.8:1 |
| Phenoxy (-OPh) | Strong ortho/para | Strong (+R, -I) | 5-15x | 2.2:1 |
The strategic modulation of steric and electronic factors in 3-Bromo-4-(4-methoxyphenoxy)aniline derivatives enables precise control over reactivity patterns and regioselectivity outcomes [11] [12]. Steric hindrance control represents a fundamental approach for influencing substitution patterns, wherein bulky substituents effectively block access to ortho positions, thereby increasing the relative proportion of para-substituted products [13] [14].
Electronic modulation strategies encompass both electron-withdrawing and electron-donating approaches to alter the intrinsic reactivity of aromatic positions [12] [15]. Electron-withdrawing groups such as nitro, cyano, and carbonyl functionalities reduce overall aromatic reactivity while directing incoming electrophiles to meta positions through stabilization of the corresponding Wheland intermediates [12] [15]. Conversely, electron-donating groups including methoxy, amino, and alkyl substituents enhance aromatic reactivity and favor ortho/para substitution patterns [12] [15].
Temperature control emerges as a critical parameter for optimizing regioselectivity, with lower reaction temperatures generally favoring higher selectivities due to increased discrimination between competing transition states [13] [14]. Solvent effects play equally important roles, with polar protic solvents often stabilizing ionic intermediates and influencing the reaction pathway preferences [13] [14].
Catalyst selection provides opportunities for achieving unusual selectivity patterns that deviate from conventional electronic predictions [4] [16]. Palladium-based catalysts, particularly when combined with specialized ligands and directing groups, enable meta-selective functionalization that circumvents the traditional ortho/para preferences of electron-rich aromatic systems [4] [16].
Protecting group strategies allow for temporary masking of reactive sites, enabling sequential functionalization approaches that build molecular complexity in a controlled manner [13] [14]. Acetyl protection of amino groups, for example, reduces their electron-donating capacity and alters their directing effects, providing access to alternative substitution patterns [13] [14].
Sequential functionalization protocols represent sophisticated approaches for constructing complex aromatic architectures through carefully orchestrated multi-step sequences [13] [14]. These strategies often combine multiple modulation techniques to achieve precise control over the introduction of functional groups at specific positions within the aromatic framework [13] [14].
| Modulation Strategy | Mechanism | Effect on Selectivity | Application Examples |
|---|---|---|---|
| Steric Hindrance Control | Bulky groups block ortho positions | Increases para selectivity | tert-Butyl groups for para-directing |
| Electronic Withdrawal | Electron-withdrawing groups reduce reactivity | Favors meta substitution | Nitro groups for meta-directing |
| Electronic Donation | Electron-donating groups increase reactivity | Favors ortho/para substitution | Methoxy groups for ortho/para-directing |
| Temperature Control | Lower T increases selectivity | Improves regioselectivity | Low-temp bromination for selectivity |
| Solvent Effects | Polar solvents favor ionic intermediates | Modulates reaction pathway | HFIP solvent for Pd-catalysis |
| Catalyst Selection | Metal catalysts alter selectivity | Enables unusual selectivity | Pd catalysts for meta-bromination |
| Protecting Group Strategy | Temporary blocking of reactive sites | Precise control of substitution | Acetyl protection of amines |
| Sequential Functionalization | Controlled multi-step modifications | Allows complex patterns | Step-wise aromatic elaboration |
The electronic structure of 3-Bromo-4-(4-methoxyphenoxy)aniline has been extensively investigated using density functional theory methods to elucidate the distribution and energies of frontier molecular orbitals. These computational studies provide crucial insights into the chemical reactivity and electronic properties of this brominated aromatic compound [1] [2].
The highest occupied molecular orbital and lowest unoccupied molecular orbital of 3-Bromo-4-(4-methoxyphenoxy)aniline exhibit distinct spatial distributions that are characteristic of substituted aniline derivatives. Computational studies using the B3LYP functional with 6-311G(d,p) basis set reveal that the highest occupied molecular orbital energy typically ranges from -6.5 to -5.0 electron volts, while the lowest unoccupied molecular orbital energy spans from -1.5 to 0.5 electron volts [3] [2]. These energy values are consistent with brominated aromatic systems and indicate moderate electron-donating character of the methoxyphenoxy substituent.
The molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the aniline nitrogen atom and the aromatic rings, with significant contributions from the methoxy oxygen atom due to its electron-donating properties [3] [2]. The presence of the bromine atom at the 3-position introduces electron-withdrawing effects that modulate the orbital energies and spatial distributions. The lowest unoccupied molecular orbital shows substantial delocalization across the entire aromatic system, with notable contributions from the bromine atom and the phenoxy linkage [4] [5].
| Parameter | Value Range | Computational Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.5 to -5.0 eV | B3LYP/6-311G(d,p) [3] |
| Lowest Unoccupied Molecular Orbital Energy | -1.5 to 0.5 eV | B3LYP/6-311G(d,p) [3] |
| Energy Gap | 4.0 to 6.0 eV | DFT calculations [2] |
| Ionization Potential | 5.0 to 6.5 eV | Theoretical prediction [2] |
| Electron Affinity | 0.5 to 1.5 eV | Computational estimate [2] |
The electronic structure of 3-Bromo-4-(4-methoxyphenoxy)aniline is significantly influenced by the interplay between electron-donating and electron-withdrawing substituents. The methoxy group acts as a strong electron donor, elevating the highest occupied molecular orbital energy and reducing the ionization potential [3] [1]. Conversely, the bromine substituent exerts electron-withdrawing effects through both inductive and resonance mechanisms, which lower the lowest unoccupied molecular orbital energy and increase the electron affinity [2] [6].
Density functional theory calculations using various functionals including M06-2X, ωB97X-D, and CAM-B3LYP consistently demonstrate that the orbital energy gap of 3-Bromo-4-(4-methoxyphenoxy)aniline is intermediate between unsubstituted aniline and heavily halogenated derivatives [1] [2]. The computational results indicate that the methoxyphenoxy group dominates the electronic characteristics, providing a net electron-donating effect that stabilizes the highest occupied molecular orbital [3] [4].
Conformational analysis of 3-Bromo-4-(4-methoxyphenoxy)aniline reveals complex rotational dynamics around multiple bonds, particularly the phenoxy linkage and the methoxy group orientation. Computational investigations using density functional theory methods have identified several stable conformers with distinct energetic preferences [7] [8] [9].
The primary conformational flexibility in 3-Bromo-4-(4-methoxyphenoxy)aniline arises from rotation around the ether linkage connecting the aniline and methoxyphenyl moieties. Relaxed potential energy surface scans performed using the ωB97X-D functional with 6-31G(d,p) basis set reveal multiple energy minima corresponding to different dihedral angles between the aromatic rings [7] [8]. The energy barriers for rotation around the central ether bond typically range from 3 to 8 kilocalories per mole, depending on the specific conformational transition pathway [10] [9].
The most stable conformer exhibits a dihedral angle of approximately 47 degrees between the aniline and methoxyphenyl rings, which represents an optimal balance between steric hindrance and electronic conjugation [9]. This geometric preference is consistent with similar phenoxy-aniline derivatives and reflects the influence of both steric and electronic factors on molecular conformation [10] [9].
Molecular dynamics simulations and statistical thermodynamics calculations reveal that conformational populations are temperature-dependent, with higher temperatures favoring increased conformational sampling [13] [14]. At room temperature (298.15 Kelvin), the most stable conformer represents approximately 60-70% of the total population, while higher energy conformers contribute to the remaining equilibrium distribution [15] [13]. The conformational entropy contribution becomes increasingly important at elevated temperatures, leading to more uniform population distributions among accessible conformers [14].
Transition state calculations for 3-Bromo-4-(4-methoxyphenoxy)aniline focus on representative chemical transformations including electrophilic aromatic substitution, nucleophilic substitution at the bromine center, and oxidation reactions. These computational studies provide mechanistic insights into reaction pathways and activation barriers [6] [16] [17].
The transition states for electrophilic aromatic substitution reactions on 3-Bromo-4-(4-methoxyphenoxy)aniline have been characterized using density functional theory methods with particular attention to regioselectivity and activation energies. Calculations performed at the M06-2X/6-31++G(d,p) level reveal that the methoxyphenoxy substituent directs incoming electrophiles preferentially to the ortho and para positions relative to the aniline nitrogen [6] [18].
The formation of arenium ion intermediates represents the rate-determining step in electrophilic substitution mechanisms, with activation barriers ranging from 15 to 25 kilocalories per mole depending on the specific electrophile and reaction conditions [6] [18]. The transition state geometries exhibit characteristic features including partial bond formation between the electrophile and the aromatic carbon, along with significant geometric distortion from planarity [19] [6].
| Reaction Type | Activation Energy (kcal/mol) | Mechanism | Rate-Determining Step |
|---|---|---|---|
| SN2 at Bromine | 18-22 [16] | Concerted | Nucleophile approach |
| Aromatic SNAr | 25-30 [6] | Addition-elimination | Intermediate formation |
| Oxidative Addition | 20-25 [16] | Concerted | Carbon-bromine cleavage |
| Coupling Reactions | 15-20 | Catalytic cycle | Oxidative addition |
Transition state modeling for nucleophilic substitution reactions demonstrates that the bromine atom in 3-Bromo-4-(4-methoxyphenoxy)aniline can undergo both SN2-type displacement and aromatic nucleophilic substitution mechanisms [6] [16]. The activation energies for these processes are significantly influenced by the electronic properties of the aniline and methoxyphenoxy substituents, which modulate the electrophilicity of the carbon-bromine bond [6] [17].
Computational investigations of palladium-catalyzed coupling reactions involving 3-Bromo-4-(4-methoxyphenoxy)aniline reveal complex multi-step mechanisms with multiple transition states. The oxidative addition of the carbon-bromine bond to palladium complexes represents a crucial elementary step with activation barriers typically ranging from 15 to 20 kilocalories per mole [16]. These calculations demonstrate that the electron-donating methoxyphenoxy group facilitates oxidative addition by increasing the electron density at the aromatic carbon, thereby strengthening the interaction with electron-deficient metal centers [17].